Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide is a heterocyclic compound that belongs to the quinoxaline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide typically involves multi-step organic reactions. Common starting materials include pyridine derivatives and quinoxaline precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This might include continuous flow chemistry, automated synthesis, and other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxides, while substitution reactions could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide include other quinoxaline derivatives, such as:
- Quinoxaline-2,3-dione
- 2-Methylquinoxaline
- 6-Nitroquinoxaline
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and specific functional groups, which may confer distinct biological activities and chemical reactivity.
Conclusion
This compound is a compound of significant interest in various scientific fields
Eigenschaften
CAS-Nummer |
82032-74-4 |
---|---|
Molekularformel |
C12H9N3O2 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
1-methyl-5-oxidopyrido[3,2-b]quinoxalin-5-ium-2-one |
InChI |
InChI=1S/C12H9N3O2/c1-14-11(16)7-6-10-12(14)13-8-4-2-3-5-9(8)15(10)17/h2-7H,1H3 |
InChI-Schlüssel |
HMVMAEFIELIWRE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=CC2=[N+](C3=CC=CC=C3N=C21)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.